molecular formula C8H16O3 B14308486 3-(1-Ethoxyethoxy)-2-methylpropanal CAS No. 111865-85-1

3-(1-Ethoxyethoxy)-2-methylpropanal

Cat. No.: B14308486
CAS No.: 111865-85-1
M. Wt: 160.21 g/mol
InChI Key: HOZCPOOSBRROPV-UHFFFAOYSA-N
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Description

3-(1-Ethoxyethoxy)-2-methylpropanal is an organic compound with the molecular formula C9H18O3 It is a derivative of butanal, characterized by the presence of an ethoxyethoxy group and a methyl group attached to the propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethoxyethoxy)-2-methylpropanal typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is carried out in an ice-salt bath to maintain the temperature between 5°C and 10°C. After the addition of propargyl alcohol, the mixture is stirred at 0°C and quenched with a saturated solution of potassium carbonate. The resulting mixture is dried, filtered, and the excess ethyl vinyl ether is removed under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethoxyethoxy)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Ethoxyethoxy)-2-methylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethoxyethoxy)-2-methylpropanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxyethoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethoxyethoxy)-2-methyl-1-butanol
  • 1-(1-Ethoxyethoxy)-3-methylbutane
  • 1,2,3-Tris(1-ethoxyethoxy)propane

Uniqueness

3-(1-Ethoxyethoxy)-2-methylpropanal is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

111865-85-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-(1-ethoxyethoxy)-2-methylpropanal

InChI

InChI=1S/C8H16O3/c1-4-10-8(3)11-6-7(2)5-9/h5,7-8H,4,6H2,1-3H3

InChI Key

HOZCPOOSBRROPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC(C)C=O

Origin of Product

United States

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